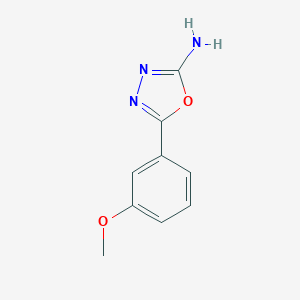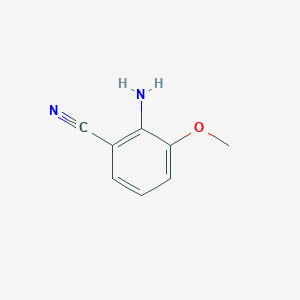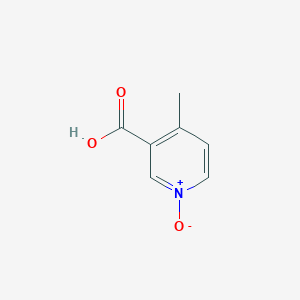
(9H-Purin-6-ylamino)-essigsäure
Übersicht
Beschreibung
The compound (9H-Purin-6-ylamino)-acetic acid is a derivative of purine, which is a heterocyclic aromatic organic compound. It features a purine base linked to an acetic acid moiety. This structure is significant in medicinal chemistry due to its resemblance to naturally occurring nucleotides and its potential for biological activity.
Synthesis Analysis
The synthesis of purine derivatives, such as (9H-Purin-6-ylamino)-acetic acid, can be achieved through various methods. One approach involves the catalyst-free one-step synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters and related compounds through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate, as described in the first paper . Another method includes the synthesis of N-(6-benzylthio-9H-9-purinyl)acetylamino acids through a single-stage method involving N-bromoacetylamino acid esters and 6-benzylmercaptopurine . Additionally, the synthesis of related compounds with potential acetylcholinesterase inhibition activity has been reported, which involves characterization by NMR and mass spectra .
Molecular Structure Analysis
The molecular structure of (9H-Purin-6-ylamino)-acetic acid and its derivatives is characterized by the presence of a purine base, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The acetic acid moiety is attached to the nitrogen atom at the 6-position of the purine base. The precise structure can be elucidated using NMR spectroscopy, as indicated in the synthesis of related compounds .
Chemical Reactions Analysis
The chemical reactivity of (9H-Purin-6-ylamino)-acetic acid derivatives can be explored through various reactions. For instance, the Pd-catalyzed cross-coupling reactions of 6-chloropurines with a Reformatsky reagent have been used to synthesize (purin-6-yl)acetates . These acetates can undergo further transformations, such as reduction to yield 6-(2-hydroxyethyl)purines or reaction with amines to afford 6-(carbamoylmethyl)purines .
Physical and Chemical Properties Analysis
The physical and chemical properties of (9H-Purin-6-ylamino)-acetic acid derivatives are influenced by the purine base and the substituents attached to it. The solubility, melting point, and stability of these compounds can vary based on the nature of the substituents and the reaction conditions used during synthesis. For example, the absence of metal catalysts and ligands in the synthesis can affect the purity and yield of the final product . The biological activity of these compounds, such as their potential inhibition of acetylcholinesterase, is also a critical aspect of their chemical properties .
Wissenschaftliche Forschungsanwendungen
Biochemie: Metabolitenanalyse
(9H-Purin-6-ylamino)-essigsäure, auch bekannt als 6-Amino-9H-purin-9-propansäure, ist ein Metabolit, der zur Klasse der 6-Aminopurine gehört . Diese Verbindungen sind entscheidend für die Untersuchung von Stoffwechselwegen und Enzymaktivitäten innerhalb von Zellen. Sie dienen als Marker für die Diagnose von Stoffwechselstörungen und werden in biochemischen Assays verwendet, um zelluläre Prozesse zu verstehen.
Molekularbiologie: Proteomforschung
In der Molekularbiologie, insbesondere in der Proteomik, wird this compound als Baustein für die Synthese von Peptiden und Proteinen verwendet . Es ist entscheidend für die Herstellung modifizierter Nukleoside und Nukleotide, die für die Untersuchung von DNA-Protein-Interaktionen und anderen Verhaltensweisen von genetischem Material unerlässlich sind.
Pharmakologie: Medikamentenentwicklung
Diese Verbindung spielt eine bedeutende Rolle in der Pharmakologie, insbesondere bei der Entwicklung neuer Medikamente. Sie dient als Vorläufer oder Zwischenprodukt bei der Synthese potenzieller Therapeutika . Ihre strukturelle Ähnlichkeit mit Adenin macht sie wertvoll für die Herstellung von Analoga, die die Enzymaktivität modulieren oder pathologische Prozesse hemmen können.
Landwirtschaftliche Forschung: Pflanzenwachstumsregulation
In der landwirtschaftlichen Forschung wird this compound auf ihr Potenzial zur Regulierung des Pflanzenwachstums untersucht. Als Derivat des Purins kann es wichtige Pflanzenhormone beeinflussen und zu Studien über die Verbesserung der Ernteerträge, die Stressresistenz und die Entwicklungsbiologie beitragen .
Umweltwissenschaften: Bioremediation von Schadstoffen
Umweltwissenschaftler interessieren sich für this compound wegen ihrer möglichen Verwendung in Bioremediationsprozessen. Ihre Wechselwirkung mit verschiedenen Enzymen könnte helfen, Umweltverschmutzer abzubauen, was sie zu einem Kandidaten für die Reinigung kontaminierter Standorte und das Verständnis ökologischer Auswirkungen macht .
Chemieingenieurwesen: Katalyse und Reaktionsoptimierung
Schließlich wird diese Verbindung im Chemieingenieurwesen für die Katalyse und die Optimierung chemischer Reaktionen verwendet . Ihre Purinstruktur kann Teil von Katalysatoren sein, die bestimmte Reaktionen fördern oder hemmen, was für die Entwicklung effizienter industrieller Prozesse und umweltfreundlicher chemischer Synthesen entscheidend ist.
Wirkmechanismus
Target of Action
Similar compounds such as n-butyl-3- { [6- (9h-purin-6-ylamino)hexanoyl]amino}benzamide and purvalanol have been found to interact with targets like aurora kinase a , SRSF protein kinase 2, Cyclin-dependent kinase 2, Cell division control protein 2 homolog, Cyclin-dependent kinase 4, Mitogen-activated protein kinase 1, and Mitogen-activated protein kinase 3 . These proteins play crucial roles in cell cycle regulation and signal transduction pathways.
Mode of Action
Similar compounds often interact with their targets by binding to the active site, thereby inhibiting the protein’s function . This interaction can lead to changes in cellular processes, such as cell division and signal transduction.
Biochemical Pathways
Given the targets of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and signal transduction . The downstream effects of these interactions could include altered cell growth and division.
Pharmacokinetics
Factors such as how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted all influence its effectiveness as a therapeutic agent .
Result of Action
Based on the targets of similar compounds, it can be inferred that the compound may have effects on cell growth and division . By inhibiting key proteins involved in these processes, the compound could potentially alter cellular behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (9H-Purin-6-ylamino)-acetic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
Eigenschaften
IUPAC Name |
2-(7H-purin-6-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c13-4(14)1-8-6-5-7(10-2-9-5)12-3-11-6/h2-3H,1H2,(H,13,14)(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDOCXUDXYMTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361299 | |
| Record name | (9H-Purin-6-ylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10082-93-6 | |
| Record name | 10082-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (9H-Purin-6-ylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















